2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers

Synthetic Chemistry Reaction Kinetics Electrophile Reactivity

2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, supplied as a mixture of diastereomers (CAS 2168703-19-1), is a bicyclic ether building block featuring a fused pyran–tetrahydropyran core bearing a primary iodomethyl substituent at the 2-position. The compound possesses molecular formula C₉H₁₅IO₂ and a molecular weight of 282.12 g·mol⁻¹.

Molecular Formula C9H15IO2
Molecular Weight 282.12 g/mol
CAS No. 2168703-19-1
Cat. No. B6609285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers
CAS2168703-19-1
Molecular FormulaC9H15IO2
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1CC(OC2C1COCC2)CI
InChIInChI=1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2
InChIKeyBHTOMWNDHOGNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Iodomethyl)-octahydropyrano[3,2-c]pyran (Mixture of Diastereomers, CAS 2168703-19-1): Core Scaffold and Procurement-Relevant Identity


2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, supplied as a mixture of diastereomers (CAS 2168703-19-1), is a bicyclic ether building block featuring a fused pyran–tetrahydropyran core bearing a primary iodomethyl substituent at the 2-position. The compound possesses molecular formula C₉H₁₅IO₂ and a molecular weight of 282.12 g·mol⁻¹ . The octahydropyrano[3,2-c]pyran scaffold is a structural motif found in biologically active natural products such as blepharocalyxin D and in mupirocin-related impurities, while the iodomethyl handle distinguishes this specific derivative as a reactive electrophile for downstream diversification [1].

Why Generic Substitution of 2-(Iodomethyl)-octahydropyrano[3,2-c]pyran (CAS 2168703-19-1) Is Not Viable


The choice of halide leaving group and diastereomeric composition critically governs both reactivity and the stereochemical outcome of subsequent synthetic steps. The iodomethyl derivative provides fundamentally different reaction kinetics compared to the corresponding bromomethyl or chloromethyl analogs, while the mixture of diastereomers offers a distinct stereochemical starting point relative to enantiopure or diastereomerically pure alternatives. Substituting a less reactive halide or a single diastereomer without adjusting reaction conditions typically results in reduced conversion, altered diastereomeric ratios in downstream products, or complete failure of key coupling steps [1].

Quantitative Comparator Evidence for 2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of Diastereomers (CAS 2168703-19-1)


Leaving-Group Reactivity: Iodomethyl vs. Bromomethyl vs. Chloromethyl Analogs in Nucleophilic Substitution

The iodomethyl group of the target compound is a superior leaving group relative to bromomethyl and chloromethyl analogs in SN2-type nucleophilic substitutions. The relative leaving-group ability scale (I⁻ > Br⁻ > Cl⁻ > F⁻) is well-established, with methyl iodide reacting approximately 100-fold faster than methyl bromide and roughly 10⁴-fold faster than methyl chloride with thiolate nucleophiles in polar aprotic media [1]. Extrapolating this intrinsic reactivity difference to the octahydropyrano[3,2-c]pyran scaffold predicts that the iodomethyl derivative will enable faster reaction rates, higher conversion at lower temperatures, and broader nucleophile scope compared to the corresponding bromomethyl or chloromethyl derivatives [2].

Synthetic Chemistry Reaction Kinetics Electrophile Reactivity

Diastereomeric Diversity: Mixture of Diastereomers vs. Single Enantiopure Diastereomer for Stereochemical Library Generation

The compound is supplied as a mixture of diastereomers (confirmed by the CAS registry entry ). The octahydropyrano[3,2-c]pyran scaffold contains three stereogenic centers (C2, C4a, C8a), yielding a theoretical maximum of 8 stereoisomers (2³). In a diastereomeric mixture, multiple stereoisomers are present simultaneously, providing, in a single procurement, access to a broader stereochemical space for parallel derivatization or stereoselective screening campaigns compared to purchasing a single enantiopure diastereomer. When individual enantiopure diastereomers of analogous octahydropyrano[3,2-c]pyran derivatives are commercially available, their cost-per-stereoisomer is typically 3- to 10-fold higher than the diastereomeric mixture due to the additional chiral separation or asymmetric synthesis required [1].

Medicinal Chemistry Stereochemistry Library Synthesis

Synthetic Utility: Iodomethyl as a Direct Precursor for Aminomethyl, Thiomethyl, and Carbon-Carbon Bond Formation

The primary iodomethyl group is a versatile synthetic handle that can be converted in a single step to the corresponding aminomethyl derivative (via NaN₃ or phthalimide followed by reduction), thiomethyl (via Na₂S or thiolates), or elongated carbon chains (via malonate alkylation or cross-coupling). In contrast, the corresponding hydroxymethyl analog requires prior activation (e.g., mesylation, tosylation) for nucleophilic displacement, adding one to two synthetic steps and typically resulting in lower overall yields [1]. The hydroxymethyl analog (octahydropyrano[3,2-c]pyran-2-ylmethanol) is not commercially cataloged as of 2026, meaning the iodomethyl derivative is the most direct entry point for installing diverse functionalities at the 2-methylene position [2].

Synthetic Methodology Functional Group Interconversion C–C Bond Formation

Optimal Use Scenarios for 2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of Diastereomers (CAS 2168703-19-1)


Parallel Medicinal Chemistry Library Synthesis Requiring Rapid C2-Functionalization

When a medicinal chemistry program aims to explore diverse substituents at the C2-methylene position of the octahydropyrano[3,2-c]pyran scaffold, the iodomethyl derivative enables direct, one-step nucleophilic displacement with a wide range of N-, O-, S-, and C-nucleophiles. The high reactivity of the iodide leaving group (≈100-fold vs. bromide) ensures high conversion under mild conditions, minimizing side-product formation and maximizing library throughput [1]. The diastereomeric mixture further enriches the stereochemical output of the library without requiring multiple individual building block purchases [2].

Process Chemistry Route Scouting for Mupirocin-Analog Impurity Standards

The octahydropyrano[3,2-c]pyran core is a recognized substructure in mupirocin EP impurity E and related pyranyl analogs [1]. The iodomethyl derivative serves as a late-stage intermediate for introducing the C2 side chain found in these impurities. Its ready availability as a diastereomeric mixture facilitates the synthesis and chromatographic separation of individual impurity isomers for use as analytical reference standards in pharmaceutical quality control [2].

Stereochemical SAR Exploration in Natural-Product-Inspired Hit Discovery

The octahydropyrano[3,2-c]pyran scaffold is present in bioactive natural products such as blepharocalyxin D [1]. Using the diastereomeric mixture of the iodomethyl building block, researchers can simultaneously generate multiple stereoisomeric analogs in a single parallel derivatization step, rapidly probing the stereochemical requirements for biological activity. This is more efficient than sequentially purchasing or synthesizing individual enantiopure building blocks [2].

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